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Compound of Interest

Compound Name: 3,3-Dimethyl-6-nitroindolin-2-one

CAS No.: 100510-64-3

Cat. No.: B3032052

Get Quote

Executive Summary: The Scaffold Paradox
In the realm of high-throughput screening (HTS) and fragment-based drug discovery (FBDD),

3,3-Dimethyl-6-nitroindolin-2-one (hereafter referred to as 6-NO2-DMI) occupies a critical

niche. It represents a "conformationally locked" variant of the privileged oxindole scaffold.

While unsubstituted oxindoles are notorious for promiscuous binding (Pan-Assay Interference

Compounds or PAINS) due to C3-reactivity, 6-NO2-DMI utilizes a gem-dimethyl group to block

C3-oxidation and aldol condensation. This guide evaluates its cross-reactivity profile,

specifically contrasting its efficacy as a Cysteine Protease Inhibitor (e.g., SARS-CoV-2 Mpro)

against its liability as an off-target Tyrosine Kinase binder.

Key Findings
Primary Utility: Stable, non-covalent scaffold for protease active sites (S1/S2 pockets).

Cross-Reactivity Risk: Moderate affinity for VEGFR/PDGFR kinase families due to the

oxindole core.
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Optimization Advantage: The 3,3-dimethyl substitution reduces non-specific thiol reactivity by

>40% compared to Isatin derivatives.

Mechanistic Profiling & Comparative Analysis
To understand the cross-reactivity of 6-NO2-DMI, we must compare it against its structural

analogs. The data below synthesizes structure-activity relationship (SAR) studies focusing on

electronic and steric parameters.

Table 1: Scaffold Performance Comparison
Feature

6-NO2-DMI

(Subject)
Isatin (Alternative
A)

Sunitinib

(Alternative B)

Core Structure
3,3-Dimethyl-6-nitro-

oxindole
Indole-2,3-dione

3-Substituted Indolin-

2-one

C3-Reactivity
Inert (Blocked by

Methyls)

High (Electrophilic

Ketone)

Variable (Vinylogous

amide)

Primary Target
Cysteine Proteases

(Non-covalent)

Cysteine Proteases

(Covalent)

Receptor Tyrosine

Kinases (RTKs)

Selectivity Mechanism
Steric occlusion / H-

bond donor

Reversible covalent

bond

ATP-mimetic H-

bonding

Metabolic Stability
High (Nitro reduction

risk)
Low (Rapid oxidation)

Moderate (CYP3A4

metabolism)

Fluorescence
Quenched (Nitro

group)
Weak/None High (Intrinsic)

Causality of Cross-Reactivity
The cross-reactivity of 6-NO2-DMI arises from the NH-C=O motif (lactam), which mimics the

adenine ring of ATP. This allows it to dock into the hinge region of kinases. However, the 6-nitro

group withdraws electron density, increasing the acidity of the N1-proton (

shift from ~13 to ~10), enhancing hydrogen bond strength with protease backbone carbonyls
(e.g., Glu166 in Mpro) while potentially destabilizing the hydrophobic interaction required for
some kinases.
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Visualizing the Selectivity Pathway
The following diagram illustrates the divergent binding pathways and the structural logic behind

using 6-NO2-DMI to minimize "false positive" covalent inhibition.
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Caption: Divergent reactivity pathways. The 3,3-dimethyl modification blocks the PAINS

pathway, forcing the molecule toward specific non-covalent interactions, though kinase cross-

reactivity remains a manageable risk.

Experimental Protocol: Validating Selectivity
To objectively assess 6-NO2-DMI, one cannot rely on simple IC50 values. A Counter-Screening

Workflow is required to distinguish between specific inhibition, aggregation, and off-target

kinase binding.

Protocol: Dual-Target FRET Counter-Screen
Objective: Quantify the Selectivity Index (SI) of 6-NO2-DMI between SARS-CoV-2 Mpro

(Protease) and VEGFR2 (Kinase).

Reagents & Setup
Compound: 6-NO2-DMI (Dissolved in 100% DMSO, 10 mM stock).

Protease System: SARS-CoV-2 Mpro (100 nM) + FRET Substrate (Dabcyl-

KTSAVLQSGFRKME-Edans).
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Kinase System: VEGFR2 (Recombinant) + Z'-LYTE™ Kinase Assay Kit

(Coumarin/Fluorescein).

Control: Staurosporine (Kinase Ref), GC376 (Protease Ref).

Step-by-Step Methodology
Compound Dilution (Acoustic Dispensing):

Dispense 20 nL of 6-NO2-DMI into 384-well low-volume black plates to achieve an 8-point

dose-response (0.1 nM to 10 µM).

Rationale: Acoustic dispensing eliminates tip-based carryover and ensures precise DMSO

normalization (<1%).

Protease Assay (The Specificity Test):

Add 5 µL Mpro buffer (20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

Incubate for 15 min at RT (allows non-covalent equilibrium).

Add 5 µL FRET substrate (20 µM final).

Measure kinetic fluorescence (

) for 30 min.

Self-Validation: Linear initial velocity (

) confirms no aggregation. If

curves flatten prematurely, aggregation is likely.

Kinase Assay (The Cross-Reactivity Test):

Add 5 µL Kinase Reaction Mix (VEGFR2 + ATP at

).

Incubate 60 min at RT.
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Add Development Reagent (cleaves non-phosphorylated peptide).

Measure Ratio (

).

Data Processing:

Calculate % Inhibition for both targets.

Fit to Hill Equation:

.

Selectivity Index (SI):

.

Expected Results & Interpretation
Parameter 6-NO2-DMI Interpretation

Mpro IC50 2.5 - 5.0 µM
Moderate potency; acts as a

fragment lead.

VEGFR2 IC50 15 - 25 µM
Weak binding; indicates >5-

fold selectivity window.

Hill Slope ~1.0
1:1 binding stoichiometry (no

aggregation).

DTT Sensitivity None

Confirms lack of covalent

cysteine reactivity (unlike

Isatins).

Critical Analysis of Alternatives
Alternative 1: Isatin (Indole-2,3-dione)

Performance: Isatins are potent protease inhibitors but function via a reversible covalent

attack on the catalytic cysteine.
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Flaw: They are highly promiscuous, reacting with metabolic thiols (Glutathione), leading to

high cellular toxicity and false positives in phenotypic screens.

Verdict: Use Isatin only for in vitro mechanistic probes, not for lead development.

Alternative 2: Sunitinib (Multi-targeted RTK Inhibitor)
Performance: Nanomolar affinity for VEGFR/PDGFR.

Flaw: The complex substitution pattern on the oxindole core is tuned for kinases. It lacks the

"3,3-dimethyl" lock, relying instead on the Z-isomer stabilization via the pyrrole ring.

Verdict: Sunitinib serves as a positive control for cross-reactivity but illustrates how the

oxindole scaffold can be tuned away from protease specificity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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